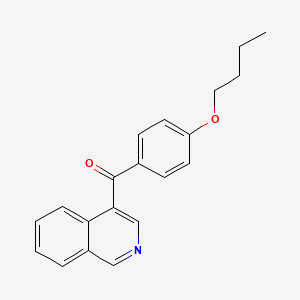

4-(4-Butoxybenzoyl)isoquinoline

Beschreibung

Overview of the Isoquinoline (B145761) Scaffold in Chemical Sciences

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the field of chemical sciences, particularly in medicinal chemistry. nih.govfrontiersin.org This bicyclic structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged framework found in a vast number of natural and synthetic compounds. wikipedia.orgopenaccessjournals.com Its significance stems from the wide array of pharmacological activities exhibited by its derivatives, making it a focal point for drug discovery and development. nih.govchemrxiv.org

Isoquinoline and its analogues have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The structural diversity of isoquinoline-based molecules allows for the fine-tuning of their physicochemical and biological properties, enabling the development of compounds with enhanced efficacy and target specificity. wikipedia.orgchemrxiv.org In addition to their medicinal applications, isoquinoline derivatives are also utilized in material science, for the creation of dyes, and as ligands in catalysis. wikipedia.org

The following table provides a summary of the diverse applications of the isoquinoline scaffold:

| Application Area | Examples of Activities/Uses |

| Medicinal Chemistry | Anticancer, Antimalarial, Anti-HIV, Antimicrobial, Antifungal, Anti-inflammatory, Neuroprotective |

| Material Science | Dyes, Polymers, Molecular Sensors |

| Catalysis | Chiral Ligands in Asymmetric Synthesis |

The continuous exploration of new synthetic methodologies for isoquinoline derivatives further underscores their importance in contemporary chemical research. nih.gov

Significance of Benzoyl Isoquinolines in Contemporary Academic Research

Within the broad family of isoquinoline derivatives, benzoyl isoquinolines represent a class of compounds with significant research interest. The introduction of a benzoyl group to the isoquinoline scaffold can profoundly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby modulating its biological activity.

Research has shown that the position of the benzoyl substituent on the isoquinoline ring is critical for its pharmacological effects. While 1-benzoylisoquinolines have been studied, the investigation of C4-substituted isoquinolines has revealed promising cytotoxic activities against various cancer cell lines. nih.govchemrxiv.org The development of synthetic routes to access C4-substituted isoquinolines, such as through Heck reaction conditions, has opened avenues for creating novel analogues with potential therapeutic applications. nih.govchemrxiv.org

The benzoyl moiety itself is a well-known pharmacophore present in numerous biologically active compounds. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. The combination of the privileged isoquinoline scaffold with the versatile benzoyl group offers a powerful strategy for the development of new chemical entities with tailored biological profiles.

Rationale for Comprehensive Investigation of 4-(4-Butoxybenzoyl)isoquinoline

The specific investigation of this compound is driven by a rational drug design approach, which combines the established biological significance of its constituent parts: the isoquinoline core, the C4-benzoyl linker, and the 4-butoxy substituent.

The Isoquinoline Core: As previously established, the isoquinoline scaffold is a well-validated platform for the development of bioactive compounds. Its presence provides a foundational structure with inherent pharmacological potential.

The 4-Benzoyl Group: The placement of the benzoyl group at the C4 position is of particular interest due to the observed cytotoxic effects of other C4-substituted isoquinolines. nih.govchemrxiv.org This suggests that substitution at this position may be crucial for achieving specific biological activities, potentially through interactions with biological targets that are sensitive to the substitution pattern of the isoquinoline ring.

Therefore, the comprehensive investigation of this compound is a logical step in the exploration of novel isoquinoline-based therapeutic agents. The systematic study of this compound can provide valuable insights into the structure-activity relationships of 4-benzoylisoquinolines and contribute to the development of new drug candidates with improved pharmacological profiles.

Historical Perspectives on Isoquinoline Alkaloid Research and Analogues

The history of isoquinoline research is deeply rooted in the study of natural products, specifically isoquinoline alkaloids. These compounds, found in a variety of plant families such as Papaveraceae and Berberidaceae, have been used in traditional medicine for centuries. nih.gov The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment, not only in the history of pharmacology but also in the study of alkaloids.

This discovery spurred the investigation of other plant-derived compounds, leading to the identification of a vast array of isoquinoline alkaloids with diverse and potent biological activities. Prominent examples include papaverine, berberine (B55584), and tubocurarine, each with its own unique pharmacological profile. wikipedia.org

The complex structures of these natural products presented significant challenges to early chemists, and the elucidation of their structures and subsequent total synthesis were major achievements in organic chemistry. These endeavors not only advanced synthetic methodologies but also laid the groundwork for understanding the structure-activity relationships of these compounds.

In the 20th and 21st centuries, research has expanded from the isolation and characterization of natural alkaloids to the design and synthesis of novel isoquinoline analogues. nih.gov This shift has been driven by the desire to improve upon the therapeutic properties of natural products, such as enhancing efficacy, reducing side effects, and overcoming drug resistance. The development of new synthetic methods has greatly expanded the chemical space accessible to medicinal chemists, allowing for the creation of a wide range of isoquinoline derivatives with tailored properties. nih.gov The ongoing research into compounds like this compound is a continuation of this long and rich history, leveraging the knowledge gained from over a century of isoquinoline alkaloid research to develop new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-butoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-3-12-23-17-10-8-15(9-11-17)20(22)19-14-21-13-16-6-4-5-7-18(16)19/h4-11,13-14H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVTYELOIKVFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270906 | |

| Record name | (4-Butoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-59-1 | |

| Record name | (4-Butoxyphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Butoxybenzoyl Isoquinoline and Analogues

Classical and Established Synthetic Routes to the Isoquinoline (B145761) Core

Traditional methods for isoquinoline synthesis, such as those based on Reissert compounds and cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions, have laid the foundational groundwork for accessing the fundamental isoquinoline structure. While not always directly yielding 4-aroylisoquinolines, these methods provide the essential isoquinoline core that can be further functionalized.

Reissert Compound-Based Approaches to Benzoylisoquinolines

The Reissert reaction is a well-established method for the synthesis of isoquinoline derivatives. mdpi.comnih.gov It typically involves the reaction of isoquinoline with an acyl chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). mdpi.comnih.gov These intermediates are versatile and can undergo various transformations to introduce substituents onto the isoquinoline ring system.

The classical Reissert reaction primarily facilitates substitution at the 1-position of the isoquinoline nucleus. For the synthesis of 4-aroylisoquinolines, a direct Reissert approach is not the standard method. However, the chemistry of Reissert compounds can be leveraged to synthesize precursors that may be subsequently elaborated to introduce a 4-aroyl group. For instance, a Reissert compound could be used to introduce other functionalities that then direct or enable the introduction of the desired benzoyl moiety at the C4 position through further synthetic steps.

The general formation of a Reissert compound is depicted below:

Reaction Scheme: General Formation of a Reissert Compound

| Reactants | Reagents | Product |

| Isoquinoline | Acyl Chloride, KCN/H₂O or TMSCN | 1-Acyl-2-cyano-1,2-dihydroisoquinoline |

While direct 4-aroylation via a classical Reissert reaction is not typical, modifications and multi-step sequences originating from Reissert intermediates could potentially be devised to achieve the synthesis of 4-(4-butoxybenzoyl)isoquinoline.

Modified Pictet-Spengler and Bischler-Napieralski Cyclizations (Contextual)

The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone cyclization methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively, which can then be oxidized to the corresponding isoquinolines. nih.govnih.govdivyarasayan.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. divyarasayan.orgresearchgate.netresearchgate.net The reaction proceeds via the formation of a Schiff base, which then undergoes an electrophilic attack on the electron-rich aromatic ring to form a tetrahydroisoquinoline. researchgate.net For the synthesis of a 4-substituted isoquinoline, a suitably substituted β-arylethylamine and/or aldehyde would be required.

The Bischler-Napieralski reaction utilizes a β-arylethylamide, which undergoes cyclization upon treatment with a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to yield a 3,4-dihydroisoquinoline (B110456). nih.govnih.gov Subsequent dehydrogenation provides the aromatic isoquinoline. The nature of the acyl group in the starting amide determines the substituent at the 1-position of the resulting isoquinoline.

To apply these methods for the synthesis of this compound, one would need to start with precursors that already contain the 4-butoxybenzoyl moiety or a group that can be converted to it. For example, a β-phenethylamine derivative with a 4-butoxybenzoyl group at the appropriate position on the phenyl ring could potentially be used in a Pictet-Spengler or Bischler-Napieralski type reaction, although achieving the desired substitution pattern can be challenging and may require multi-step synthetic sequences. Microwave-assisted modifications of these classical reactions have been shown to improve yields and reduce reaction times for the synthesis of substituted isoquinoline libraries. nih.govnih.gov

Modern Catalytic Approaches for this compound Scaffold Construction

Modern synthetic methods, particularly those employing transition metal catalysis, have revolutionized the synthesis of complex heterocyclic compounds, offering more direct and efficient routes to polysubstituted isoquinolines.

Transition Metal-Catalyzed Oxidative Cross-Coupling and Annulation Reactions

Transition metal-catalyzed reactions, especially those involving rhodium and palladium, have emerged as powerful tools for the construction of the 4-aroylisoquinoline scaffold through C-H activation and annulation strategies.

Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the synthesis of isoquinolones and isoquinolines. mdpi.com These reactions typically involve the coupling of a benzamide (B126) or an related derivative with an alkyne. The reaction proceeds through a directed C-H activation of the arene, followed by alkyne insertion and subsequent cyclization to form the heterocyclic product.

A general scheme for the Rh(III)-catalyzed annulation of benzamides with alkynes to form isoquinolones is as follows:

Reaction Scheme: Rh(III)-Catalyzed Synthesis of Isoquinolones

| Benzamide Derivative | Alkyne | Catalyst System | Product |

| N-Pivaloyloxybenzamide | Disubstituted Alkyne | [Cp*RhCl₂]₂, AgSbF₆ | 3,4-Disubstituted Isoquinolone |

To synthesize this compound using this methodology, a potential strategy would involve the use of an alkyne bearing a 4-butoxybenzoyl group. The reaction of a suitable benzamide with a 1-aryl-2-aroylacetylene, for instance, could lead to the formation of a 4-aroylisoquinolone, which can then be converted to the corresponding isoquinoline. The regioselectivity of the alkyne insertion is a critical factor in these syntheses.

Research has demonstrated the synthesis of various substituted isoquinolones through this approach, highlighting the broad functional group tolerance of the rhodium catalyst. nih.gov While a direct synthesis of this compound via this method has not been explicitly detailed in the provided context, the general principles of Rh(III)-catalyzed C-H activation and annulation offer a promising and modern avenue for its construction.

Palladium-catalyzed reactions provide a powerful alternative for the synthesis of substituted isoquinolines. nih.gov One particularly relevant method is the palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines. This reaction allows for the direct introduction of an aroyl group at the 4-position of the isoquinoline ring.

The reaction involves the treatment of an o-(1-alkynyl)benzaldimine with an aryl iodide and carbon monoxide in the presence of a palladium catalyst, such as Pd(PPh₃)₄. The process is believed to proceed via the formation of an acylpalladium species, which then undergoes insertion of the alkyne and subsequent cyclization to afford the 3-substituted 4-aroylisoquinoline in good yields.

Reaction Scheme: Pd-Catalyzed Carbonylative Cyclization to 4-Aroylisoquinolines

| Starting Material | Reagents | Catalyst | Product |

| o-(1-Alkynyl)benzaldimine | Aryl Iodide, CO | Pd(PPh₃)₄ | 3-Substituted 4-Aroylisoquinoline |

To synthesize this compound using this method, one would start with an appropriate o-(1-alkynyl)benzaldimine and use 4-butoxy-iodobenzene as the aryl iodide source. This approach offers a direct and efficient route to the target molecule and highlights the utility of palladium catalysis in constructing complex heterocyclic systems.

Ruthenium-Catalyzed Domino C-H Activation/Cyclization (Contextual)

Ruthenium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic structures, including isoquinolones and quinolones. These methods often involve C-H activation and annulation or cyclization, providing efficient routes to the target molecules.

One notable approach is the ruthenium(II)-catalyzed C-H activation/annulation of benzoic acids with CF3-imidoyl sulfoxonium ylides. rsc.org This redox-neutral reaction, facilitated by weak O-coordination, allows for the synthesis of a series of 3-trifluoromethylisoquinolinones in yields ranging from 37–75%. rsc.org

Another strategy utilizes the 8-aminoquinolinyl moiety as a bidentate directing group in the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. nih.gov This reaction, conducted in open air with Cu(OAc)2·H2O as an oxidant, demonstrates a broad substrate scope. nih.gov It is effective with both symmetrical and unsymmetrical alkynes, achieving high regioselectivity with unsymmetrical (aryl)alkynes. nih.gov The catalytic process is also successful with heteroaryl amides. nih.gov Mechanistic studies have led to the isolation of a ruthenium-N-quinolin-8-yl-benzamide complex in the absence of the alkyne. nih.gov

Furthermore, an acridine-based SNS-Ru pincer catalyst has been employed for the dehydrogenative annulation of alcohols with 2′-aminoacetophenone to produce 2,3-disubstituted-4-quinolones. rsc.org This solvent-free protocol is compatible with a wide array of alcohols and various aminoacetophenones. rsc.org Control experiments suggest that C-alkylation is favored over N-alkylation and point to the possibility of an in situ alkenylation to form branched ketones. rsc.org

Photoredox Catalysis in Benzoylisoquinoline Synthesis

Photoredox catalysis has become an increasingly important method in organic synthesis, enabling the generation of radical intermediates under mild conditions for the construction of complex molecules.

A notable application is the reductive generation of carbamoyl (B1232498) radicals from N-hydroxyphthalimido oxamides. nih.gov This strategy has been successfully applied to the synthesis of 3,4-dihydroquinolin-2-ones through the intermolecular addition and cyclization of these radicals with electron-deficient olefins in a redox-neutral manner. nih.gov This method allows for the preparation of diversely substituted 3,4-dihydroquinolin-2-ones, including spirocyclic systems. nih.gov Furthermore, the use of chlorine-substituted olefins can lead to the formation of aromatic quinolin-2-ones. nih.gov

In a different approach, a cooperative catalytic system involving zirconocene (B1252598) and photoredox catalysis enables the reductive homocoupling of benzyl (B1604629) chlorides. nih.gov This method is tolerant of a wide range of functional groups and proceeds under mild conditions to facilitate C–Cl bond cleavage and subsequent homocoupling. nih.gov Mechanistic investigations have highlighted the crucial role of hydrosilane in the catalytic cycle. nih.gov

Additionally, a photoredox-catalyzed four-component reaction has been developed for the atom-efficient synthesis of complex secondary amines. This one-pot sulfonylation/aminoalkylation of styrene (B11656) derivatives yields highly substituted γ-sulfonylamines. researchgate.net The process is highly atom-efficient, with nearly all atoms from the starting materials being incorporated into the final product. researchgate.net This operationally simple protocol allows for the simultaneous formation of three new bonds (C–S, C–N, and C–C), providing rapid access to a diverse range of structurally complex products under mild, aqueous conditions. researchgate.net

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for the preparation of various heterocyclic compounds, including isoquinoline derivatives. organic-chemistry.orgnih.gov This technique offers advantages such as cleaner reaction profiles and simpler work-up procedures. frontiersin.org

For instance, microwave irradiation has been effectively used in the synthesis of quinoline (B57606), isoquinoline, quinoxaline, and quinazoline (B50416) derivatives. nih.gov The use of microwave heating can dramatically reduce reaction times compared to conventional methods. organic-chemistry.org In one study, reactions that required hours under conventional heating were completed in minutes using microwave irradiation at elevated temperatures. nih.govresearchgate.net

Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been employed for the production of substituted isoquinoline libraries. organic-chemistry.org The resulting dihydroisoquinolines and tetrahydroisoquinolines can be oxidized to their corresponding isoquinoline analogues. organic-chemistry.org Optimization of these reactions revealed that higher temperatures (e.g., 140°C) and longer durations (e.g., 30 minutes) often lead to the best results. organic-chemistry.org

Furthermore, microwave heating has been applied to the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. frontiersin.org This method typically requires harsh conditions, but microwave irradiation can improve efficiency and yields. frontiersin.org Similarly, the synthesis of 4-aminoquinazolines from anthranilonitrile and various aromatic nitriles has been achieved in good to excellent yields with very short irradiation times in a domestic microwave oven. frontiersin.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Spiroisoquinoline Derivatives

| Compound | Conventional Method (Time, h) | Microwave Method (Time, min) |

|---|---|---|

| 11a-d | Not specified | 5 |

| 9a,b & 10a,b | Not specified | 5 |

Data sourced from a study on the synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. nih.gov

Regioselective Functionalization Strategies at the C4-Position of Isoquinoline

The regioselective functionalization of the isoquinoline core, particularly at the C4-position, is a critical step in the synthesis of many biologically active molecules. Various strategies have been developed to achieve this selectivity.

One approach involves the use of isoquinolin-1(2H)-ones as versatile scaffolds. organic-chemistry.org This method has proven to be a practical and efficient route for introducing substituents at the C1 and C4 positions. organic-chemistry.org The strategy often leverages Pd-catalyzed cross-coupling reactions and bromination for functionalization. organic-chemistry.org

Transition metal catalysis, in general, represents a powerful strategy for the site-selective C-H functionalization of quinolines and their N-oxide counterparts. nih.gov These methods are of great importance due to the prevalence of the quinoline scaffold in natural products and pharmaceuticals. nih.gov

A significant challenge has been the direct position-selective C4-alkylation of pyridines. chemrxiv.org A novel solution involves the use of a simple maleate-derived blocking group that allows for precise Minisci-type decarboxylative alkylation at the C4-position. chemrxiv.org This method is operationally simple, scalable, and provides access to valuable C4-alkylated pyridine (B92270) building blocks. chemrxiv.org

Furthermore, an N-heterocyclic carbene (NHC) catalytic method has been developed for the enantioselective and C4-selective functionalization of pyridine derivatives. nih.gov This approach facilitates the asymmetric β-pyridylation of enals with excellent control over both enantioselectivity and C4-regioselectivity. nih.gov The key to this stereocontrol is the enhanced interaction between the chiral NHC-bound homoenolate and the pyridinium (B92312) salt in the presence of hexafluorobenzene. nih.gov

Synthesis of Key Precursors for the Butoxybenzoyl Moiety

The butoxybenzoyl moiety is a key component of the target molecule, and its synthesis relies on the preparation of precursors such as 4-butoxybenzoic acid.

One method for synthesizing p-(4-hydroxy-n-butoxy)benzoic acid involves the reaction of p-hydroxy-benzoic acid with 4-bromobutyl acetate (B1210297) in an aqueous sodium hydroxide (B78521) solution. prepchem.com The reaction is maintained at an elevated temperature and a specific pH. prepchem.com The product is then precipitated by acidification and purified by crystallization from a methanol/water mixture. prepchem.com

Another synthetic route to 4-(4-phenylbutoxy)benzoic acid involves a multi-step process. google.com This includes the reaction of a 4-phenylbutoxy sulfonic acid ester with methyl parahydroxybenzoate in the presence of manganese chloride, followed by hydrolysis to yield the final acid. google.com

4-Hydroxybenzoic acid (4HBA), a precursor for some of these syntheses, can be produced through microbial synthesis from renewable feedstocks like L-tyrosine. nih.gov Engineered Escherichia coli strains have been shown to produce significant quantities of 4HBA. nih.gov

Additionally, 4-acetoxybenzoic acid can be prepared by the acetylation of 4-hydroxybenzoic acid using acetic anhydride (B1165640) with a catalytic amount of concentrated sulfuric acid. libretexts.org The product is then purified by recrystallization. libretexts.org

Table 2: Key Precursors for the Butoxybenzoyl Moiety

| Precursor Compound | Common Name | CAS Number | Molecular Formula |

|---|---|---|---|

| 4-Butoxybenzoic acid | p-Butoxybenzoic acid | 1498-96-0 | C11H14O3 |

| 4-Hydroxybenzoic acid | 4HBA | 99-96-7 | C7H6O3 |

| 4-Acetoxybenzoic acid | Aspirin carboxylic acid | 2364-77-4 | C9H8O4 |

Data sourced from PubChem and other chemical databases. nih.govlibretexts.orgnih.gov

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Derivatization strategies often focus on modifying different parts of the molecule, such as the butoxy chain.

Systemic Modifications of the Butoxy Chain (e.g., Length, Branching)

Systematic modifications of the butoxy chain, such as altering its length or introducing branching, can significantly impact the properties of the final compound. These modifications are typically achieved by using different alkoxy precursors during the synthesis of the butoxybenzoyl moiety.

For example, by substituting butanol with other alcohols (e.g., ethanol, propanol, isopropanol, pentanol) in the synthesis of the corresponding 4-alkoxybenzoic acid, a library of analogues with varying alkyl chain lengths and branching can be generated. The general synthetic principles for attaching these modified chains would follow similar Williamson ether synthesis or related alkylation methodologies as described for the butoxy group.

The synthesis of these analogues would likely involve the coupling of the modified 4-alkoxybenzoyl chloride with the isoquinoline core, following established acylation procedures. The resulting library of compounds can then be evaluated for their biological activities, providing insights into how the nature of the alkoxy chain influences the desired properties.

Substitutions and Structural Variations on the Benzoyl Ring

The modification of the benzoyl moiety in 4-benzoylisoquinoline (B1281411) analogues is a key strategy to modulate their chemical properties. By introducing various substituents onto the benzoyl ring, chemists can systematically alter electronic and steric characteristics. This approach is fundamental in structure-activity relationship (SAR) studies, where the goal is to correlate specific structural features with changes in chemical reactivity or biological activity.

While direct studies on a wide array of substituted 4-benzoylisoquinolines are limited, the principles can be illustrated by examining analogous molecular systems where substituents are varied on a benzoyl ring attached to a nitrogen-containing heterocycle. For instance, studies on benzoylpiperazines involve the synthesis of derivatives with electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) at the para-position of the benzoyl ring. nih.gov These substitutions are known to influence the electronic distribution within the entire molecule. An electron-donating group like a butoxy or methoxy (B1213986) group increases electron density on the benzoyl ring through a resonance effect, which can affect the reactivity of the carbonyl group. Conversely, an electron-withdrawing group like a halogen decreases electron density.

The following table, based on findings from related benzoyl-heterocycle systems, illustrates how different substituents on the benzoyl ring can be systematically varied to create a library of chemical analogues for further study. nih.gov

| Substituent (R) at para-position of Benzoyl Ring | Resulting Compound Structure (Analogous System) | Electronic Effect |

| -H (unsubstituted) | 1-Benzoylpiperazine | Neutral |

| -OCH3 (methoxy) | 1-(4-Methoxybenzoyl)piperidine | Electron-donating |

| -Cl (chloro) | 1-(4-Chlorobenzoyl)piperazine | Electron-withdrawing |

This table presents examples from benzoylpiperidine and benzoylpiperazine systems as an analogy for potential substitutions on the 4-benzoylisoquinoline scaffold.

Strategic Modifications of the Isoquinoline Nucleus (e.g., at C1, C3)

Modifications at the C1 Position: The C1 position of the isoquinoline ring is susceptible to nucleophilic attack, especially after N-activation. A common method for introducing substituents at C1 is through the Bischler-Napieralski reaction, which generates a 3,4-dihydroisoquinoline intermediate that can be subsequently functionalized. organic-chemistry.org For example, cobalt(III)-catalyzed C-H/N-H bond functionalization enables the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds. organic-chemistry.org Such modifications introduce new functional groups that can serve as handles for further synthetic transformations or as key interaction points in a biological context.

Modifications at the C3 Position: The synthesis of 3-substituted isoquinolines can be achieved through various catalytic methods. Rhodium-catalyzed oxidative coupling reactions between aryl aldimines and internal alkynes afford 3,4-disubstituted isoquinolines with high regioselectivity. acs.orgnih.gov This method allows for the direct incorporation of a wide range of substituents at both the C3 and C4 positions, providing a powerful tool for building molecular complexity.

The interplay between substituents at different positions is also a key strategic consideration. Research has shown that the presence of a substituent at the C1 position can sterically hinder reactions at other sites, such as the C4 position. This highlights the importance of the order of synthetic steps when planning the synthesis of a multi-substituted isoquinoline derivative.

Mechanistic Studies of Novel Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize these complex molecules is essential for optimizing reaction conditions and expanding their scope. Research into the formation of benzoylisoquinolines has shed light on distinct radical and ionic pathways.

Elucidation of Radical and Ionic Pathways in Benzoylisoquinoline Formation

The functionalization of the isoquinoline ring at the C4 position can proceed through different mechanistic manifolds, primarily distinguished as radical and ionic pathways. The choice of reaction conditions and reagents dictates which pathway is favored.

Radical Pathways: Minisci-type reactions have been a classic method for the C-H functionalization of N-heteroarenes. More recently, visible-light-mediated photochemical methods have emerged that generate acyl radicals under non-oxidative conditions. This approach avoids the harsh oxidants typically required in classical Minisci reactions, allowing for greater functional group tolerance. The mechanism involves the photochemical generation of an acyl radical, which then adds to the electron-deficient isoquinoline ring. This is followed by a radical-mediated spin-center shift, ultimately leading to the functionalized product. nih.gov

Ionic Pathways: In contrast, C4-functionalization can also occur through an ionic mechanism. For instance, a metal-free C4-alkylation of isoquinoline has been reported to proceed via the addition of a nucleophile (such as benzoic acid) to the C1 position, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. This enamine-like intermediate is nucleophilic at the C4 position and can react with an electrophile. Subsequent elimination of the C1-nucleophile restores the aromaticity of the isoquinoline ring, yielding the C4-substituted product. nih.gov

A comparative summary of these pathways for C-H functionalization on azaarenes like isoquinoline is presented below. nih.gov

| Feature | Radical Pathway | Ionic Pathway |

| Initiation | Photochemical (e.g., visible light) or radical initiator | Acid or Lewis acid catalysis |

| Key Intermediate | Radical adduct | Dihydroisoquinoline intermediate |

| Reaction Conditions | Often mild, redox-neutral or reducing | Often requires acidic conditions |

| Selectivity | Governed by radical stability and electronics | Governed by nucleophilicity/electrophilicity |

Investigation of C-N Bond Formation Mechanisms in Catalytic Cyclizations

The construction of the isoquinoline ring itself is a critical step that relies on the efficient formation of a key C-N bond through intramolecular cyclization. Catalytic processes have been developed that proceed through well-defined mechanistic steps.

One prominent mechanism involves rhodium(III)-catalyzed oxidative coupling. In this process, the reaction of an aryl aldimine with an alkyne is catalyzed by a rhodium complex. The proposed mechanism involves C-H activation of the aryl imine, followed by alkyne insertion into the Rh-C bond. The crucial C-N bond-forming step occurs via reductive elimination from the resulting rhodium(III) species, which regenerates the active catalyst and releases the isoquinoline product. acs.orgnih.gov

Another well-studied mechanism is the Ag(I)/Cu(II)-cocatalyzed cyclization of 2-alkynyl benzaldoximes to form isoquinoline N-oxides. The reaction is believed to proceed via a 6-endo-dig cyclization. The Lewis acidic silver catalyst activates the alkyne toward nucleophilic attack by the oxime nitrogen atom. This intramolecular cyclization forms the C-N bond and generates the heterocyclic ring. The resulting isoquinoline N-oxide can then be deoxygenated in a subsequent step to yield the final isoquinoline. researchgate.net These catalytic cycles provide efficient and selective routes to the isoquinoline core under relatively mild conditions.

Structure Activity Relationship Sar Studies of 4 4 Butoxybenzoyl Isoquinoline Derivatives

Positional and Substituent Effects on Molecular Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. For 4-(4-Butoxybenzoyl)isoquinoline, we can dissect the molecule into three main components for SAR analysis: the butoxy chain, the benzoyl ring, and the isoquinoline (B145761) core.

Influence of Butoxy Chain Structure on Binding Modalities

The length and nature of an alkoxy chain, such as the butoxy group in this compound, can significantly impact a compound's binding affinity and selectivity for its biological target. Generally, the lipophilicity conferred by an alkyl chain can enhance passage through biological membranes and improve interaction with hydrophobic pockets within a receptor or enzyme active site.

Research on other classes of compounds has shown that the length of an alkoxy chain can be a critical determinant of potency. For instance, in a series of diaryl compounds, the separation of two phenyl rings by a carbon bridge of varying lengths demonstrated that a two-carbon bridge was optimal for inhibitory activity on tubulin polymerization, with activity decreasing as the chain length was altered. While not directly analogous, this principle highlights the importance of the spatial arrangement and length of linking chains. It is plausible that the four-carbon butoxy chain in this compound plays a crucial role in positioning the molecule within a binding site, and variations in this chain length would likely modulate biological activity.

Impact of Electronic and Steric Properties of Benzoyl Ring Substitutions

The benzoyl ring in this compound offers a prime location for substitutions that can alter the molecule's electronic and steric profile. The nature and position of substituents on this ring can dramatically influence binding interactions.

Studies on related quinoline (B57606) derivatives have demonstrated the importance of substituents on an aromatic ring for biological activity. For example, in a series of 4-aminoquinolines, electron-withdrawing groups at the 7-position were shown to influence the pKa of the quinoline nitrogen and the side chain, which in turn affected the compound's accumulation in the parasite food vacuole and its antiplasmodial activity. nih.gov This suggests that the electronic properties of substituents are key to activity.

For this compound, the butoxy group at the para-position of the benzoyl ring is an electron-donating group. The impact of this specific substitution would depend on the electronic requirements of its molecular target. Furthermore, the steric bulk of the butoxy group could either be beneficial, by providing a better fit in a large hydrophobic pocket, or detrimental, by causing steric hindrance. The specific impact would be target-dependent.

Structural Modifications of the Isoquinoline Scaffold and Their Mechanistic Implications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. nih.gov Modifications to this core can have profound effects on activity. The introduction of substituents at various positions (C-1, C-3, C-4) and the nitrogen atom of the isoquinoline ring have been explored in numerous studies to optimize biological activity. nih.gov

For example, in one study on isoquinoline derivatives, a 4-methoxy phenyl substitution at the C-3 and C-4 positions resulted in significant antifungal activity. nih.gov This highlights that substitutions directly on the isoquinoline ring system can be a powerful strategy to modulate biological effects. Alterations to the isoquinoline core of this compound, such as the introduction of hydroxyl, methyl, or other functional groups, would likely lead to derivatives with different biological profiles by altering the molecule's interaction with its target. For instance, the addition of a hydroxyl group could introduce a new hydrogen bonding opportunity.

Stereochemical Considerations in Structure-Activity Relationships

Stereoisomerism can play a critical role in the biological activity of a compound. solubilityofthings.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral.

While specific research into the stereochemistry of this compound is not available, the principles of stereoselectivity are well-established in related isoquinoline compounds. For instance, the synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs has been achieved with high enantiomeric purity using chiral catalysts. This underscores the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer. If a chiral center were to be introduced into the this compound structure, for example by reduction of the ketone or modification of the isoquinoline ring, it would be expected that the different stereoisomers would display distinct biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govbenthamscience.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts.

Although no specific QSAR studies for a series of this compound derivatives have been published, QSAR analyses have been successfully applied to other classes of isoquinoline and quinoline derivatives. For example, a QSAR study on 4-oxothiazolidines and 5-arylidines as lipoxygenase inhibitors revealed that bulky substituents on the thiazolidine (B150603) nucleus decreased binding affinity, while increased branching and the presence of heteroatoms were favorable for activity. benthamscience.com Another study on aryl-substituted alanine (B10760859) analogs found that for phenylalanine derivatives, the hydrophobicity of the side chain was a key determinant of activity, whereas for tryptophan analogs, the dipole moment and steric volume were more important. nih.gov

A hypothetical QSAR study on a series of this compound analogs would likely involve synthesizing a library of related compounds with variations in the alkoxy chain length, substituents on the benzoyl ring, and modifications to the isoquinoline scaffold. By measuring the biological activity of these compounds and calculating various molecular descriptors (e.g., logP, molar refractivity, electronic parameters), a predictive QSAR model could be developed. Such a model would provide valuable insights into the key structural features required for optimal activity and would facilitate the design of more potent and selective analogs.

Mechanistic Investigations of 4 4 Butoxybenzoyl Isoquinoline Biological Interactions in Vitro and in Silico Focus

Identification of Proposed Biological Targets

Research into the biological targets of 4-(4-Butoxybenzoyl)isoquinoline and related structures has utilized a variety of in vitro and in silico methods to identify and characterize its interactions with specific proteins.

Enzyme Inhibition Studies

The isoquinoline (B145761) scaffold is a recognized "druggable" structure and has been investigated for its potential to inhibit a range of enzymes. scholarsresearchlibrary.com

Monoamine Oxidase B (MAO-B): The isoquinoline core structure is similar to that of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) and the selective MAO-B inhibitor, selegiline, prompting investigations into its effects on this enzyme. researchgate.netnih.gov Studies on various isoquinoline derivatives show that they can act as selective and reversible inhibitors of MAO-B. researchgate.netnih.gov For instance, a series of 4-organoseleno-isoquinolines were found to be selective MAO-B inhibitors. nih.gov The non-substituted version in that study, 3-phenyl-4-(phenylseleno)isoquinoline, demonstrated a Ki of 7.07 μM. researchgate.net While fully aromatic isoquinolines have shown inhibitory activity, 3,4-dihydro-isoquinolines were found to be among the most potent inhibitors of MAO-A, with some also showing substantial inhibition of MAO-B. nih.gov Molecular docking studies suggest that inhibitors can bind within the substrate cavity of MAO-B, with hydrophobic interactions playing a key role. mdpi.com

Phosphodiesterase 4 (PDE4): PDE4 inhibitors are known to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. nih.govnih.gov While direct studies on this compound are limited, the structurally related compound 4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone (RO-20-1724) is a known specific PDE4 inhibitor. nih.gov Inhibition of PDE4 is being explored for its therapeutic potential in inflammatory conditions like psoriasis and in neurological disorders. nih.govnih.gov

Integrase: HIV-1 integrase is a critical enzyme for the replication of the HIV virus, as it incorporates viral DNA into the host's genome. scholarsresearchlibrary.comnih.gov Certain isoquinoline derivatives, specifically those with a 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamide structure, have been identified as potent HIV-1 integrase inhibitors, with some showing low nanomolar IC50 values. nih.gov These inhibitors are thought to work by chelating with metal ions in the enzyme's active site, which is essential for its catalytic activity. Some 4-substituted-benzylideneisoquinoline-1,3(2H,4H)-dione derivatives have also shown in vitro inhibition of the HIV-1 integrase enzyme, with the most active compound in one study displaying an IC50 value of 1.83 µM. scholarsresearchlibrary.com

Proteases: Proteases are a broad class of enzymes involved in numerous physiological processes. The main protease (Mpro) of the SARS-CoV-2 virus, for example, is a key target for antiviral drug development. nih.gov In silico studies have shown that various isoquinoline alkaloids, such as berberine (B55584) and coptisine, can exhibit a high binding affinity for Mpro. nih.gov Other research has identified benzoxazin-4-ones as a novel class of inhibitors for rhomboid proteases, which are intramembrane proteases implicated in a variety of diseases. nih.gov

Below is a table summarizing the inhibitory activities of various isoquinoline derivatives against different enzymes.

| Compound Class | Target Enzyme | Activity/Potency | Reference |

| 4-Organoseleno-Isoquinolines | MAO-B | Selective and reversible inhibition; Ki = 7.07 μM for a representative compound. | researchgate.netnih.gov |

| 2-Hydroxy-1,3-dioxoisoquinoline-4-carboxamides | HIV-1 Integrase | Low nanomolar IC50 values observed for some derivatives. | nih.gov |

| 4-Substituted-benzylideneisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase | IC50 of 1.83 µM for the most active compound in a series. | scholarsresearchlibrary.com |

| Isoquinoline Alkaloids (e.g., Coptisine) | SARS-CoV-2 Mpro | High binding energy (-9.15 kcal/mol) in silico. | nih.gov |

Receptor Ligand Binding Affinity Profiling

While extensive receptor binding profiles for this compound are not widely published, research on related compounds suggests potential interactions with chemokine receptors like CXCR4. The interaction between ligands and receptors is a cornerstone of drug action, and profiling these interactions helps to understand a compound's potential biological effects.

Broad Spectrum Protein-Ligand Interaction Profiling

Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are instrumental in understanding how a ligand interacts with a protein target on a molecular level. nih.govnih.gov PLIP can identify a range of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking, which are crucial for the stability of a protein-ligand complex. bio.toolsresearchgate.net This type of analysis is essential for structure-based drug design and for understanding the structural basis of how drugs interfere with protein-protein interactions. biorxiv.org Such profiling can reveal how a small molecule might mimic the native interactions at a protein-protein interface, providing deep insights into its mechanism of action. nih.govbiorxiv.org

Cellular Pathway Modulation Studies (In Vitro)

In vitro studies using cell models provide a crucial link between molecular interactions and cellular responses.

Apoptosis Induction in Model Cell Systems

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents. Studies on related flavonoid compounds, such as 3',4'-dibenzyloxyflavonol, have shown potent apoptosis-inducing activity in human leukemia cell lines. nih.gov This cell death was found to be mediated by the activation of caspases, the release of cytochrome c, and was associated with the phosphorylation of MAP kinases. nih.gov Although direct evidence for this compound is not available, the potential for isoquinoline-based structures to induce apoptosis warrants further investigation.

Effects on Intracellular Signaling Cascades

The modulation of intracellular signaling is a primary consequence of a ligand binding to its target.

Mediators of Oxidative Stress: Oxidative stress plays a significant role in the toxicity of certain compounds and in the pathology of various diseases. nih.gov High stocking densities in poultry production, for instance, can lead to oxidative stress and inflammation. nih.gov Studies have shown that isoquinoline alkaloids can mitigate these effects, suggesting an influence on pathways that regulate oxidative stress. nih.gov In other contexts, some organotin compounds have been shown to induce hepatotoxicity by causing oxidative stress, as evidenced by changes in proteins like Trx1 and DJ1 and alterations in levels of ROS, MDA, and GSH. nih.gov

Cellular Differentiation: The signaling pathways affected by compounds like this compound can also influence processes like cellular differentiation. The modulation of kinase activity and second messengers like cAMP can have profound effects on cell fate decisions. Further research is needed to elucidate the specific effects of this compound on cellular differentiation pathways.

Molecular Interaction Analysis and Binding Mode Determination

Following a comprehensive review of scientific literature and chemical databases, detailed mechanistic investigations focusing on the specific molecular interactions and binding modes of this compound are not publicly available. While extensive research exists for the broader class of isoquinoline alkaloids, data pinpointing the direct interactions of this particular compound with biological targets is absent from the reviewed sources.

Studies on various isoquinoline derivatives often employ in silico methods like molecular docking and in vitro assays to elucidate their biological activities. nih.gov These investigations are crucial for understanding the structure-activity relationships within this class of compounds. For instance, research on other isoquinoline-containing structures has identified them as inhibitors of various enzymes and as ligands for different receptors. nih.govnih.gov However, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound.

Characterization of Key Amino Acid Residues Involved in Ligand Binding

There is no specific information available in the reviewed scientific literature that characterizes the key amino acid residues involved in the binding of this compound to any biological target.

To determine such information, researchers would typically perform molecular docking studies of the compound into the active site of a known protein target. This computational analysis would predict the preferred binding orientation and identify the specific amino acid residues in close proximity to the ligand. Subsequent experimental validation, for example through site-directed mutagenesis and binding assays, would be required to confirm the importance of these residues. As no such studies for this compound have been found, a data table of key amino acid interactions cannot be generated.

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

A specific analysis of the hydrogen bonding, hydrophobic, and electrostatic interactions for this compound with a biological target is not available in the current body of scientific literature.

Generally, the binding of a ligand like this compound to a protein is governed by a combination of these non-covalent interactions. The isoquinoline nitrogen atom could potentially act as a hydrogen bond acceptor, while the carbonyl group of the benzoyl moiety could also participate in hydrogen bonding. The butoxy group and the aromatic rings would be expected to engage in hydrophobic and van der Waals interactions within a protein's binding pocket. Electrostatic interactions could also play a role depending on the charge distribution of both the ligand and the amino acid residues in the binding site. However, without specific in silico or experimental data for this compound, any description of these interactions remains purely hypothetical.

Computational and Theoretical Studies of 4 4 Butoxybenzoyl Isoquinoline

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Natural Bond Orbital (NBO) Analysis for Charge Delocalizationrsc.org

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and charge delocalization. nih.gov For 4-(4-Butoxybenzoyl)isoquinoline, NBO analysis, likely performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p), would elucidate the intramolecular interactions and charge transfer between different parts of the molecule. researchgate.netnih.govmdpi.com

The analysis focuses on the interactions between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the extent of charge delocalization. nih.gov In this compound, significant delocalization is expected between the π-orbitals of the isoquinoline (B145761) ring system and the benzoyl group. The lone pair electrons on the oxygen atom of the butoxy group and the carbonyl oxygen also participate in these interactions.

Key NBO interactions would include:

π → π transitions:* Within the aromatic rings of the isoquinoline and benzoyl moieties.

n → π transitions:* From the lone pairs of the oxygen atoms to the antibonding π* orbitals of the aromatic systems.

Table 1: Illustrative NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) of Isoquinoline | π(C3-C4) of Isoquinoline | 20.5 |

| π(C=O) of Benzoyl | π(C-C) of Benzoyl Ring | 15.2 |

| LP(O) of Butoxy | π(C-C) of Benzoyl Ring | 5.8 |

| LP(N) of Isoquinoline | π(C-C) of Isoquinoline | 8.1 |

Note: The data in this table is illustrative and based on typical values for similar aromatic ketones. Specific experimental or computational data for this compound is not publicly available.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable bonds, primarily the C-C bond connecting the isoquinoline and benzoyl rings, and the C-O and C-C bonds within the butoxy chain. Conformational analysis is crucial to identify the most stable three-dimensional arrangement (conformer) of the molecule.

This analysis involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The collection of these energies forms the potential energy surface (PES). The minima on the PES correspond to stable conformers. Computational methods, again often relying on DFT, are employed to perform these calculations. researchgate.net

For this compound, a key aspect of the conformational analysis is determining the dihedral angle between the isoquinoline and benzoyl rings. Steric hindrance between the hydrogen atoms on the adjacent rings will influence the preferred orientation. The butoxy chain also has multiple possible conformations, from an extended linear chain to more compact, folded forms. The most stable conformer will be the one that minimizes steric clashes and maximizes stabilizing intramolecular interactions.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR chemical shifts)researchgate.net

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netjapsonline.com The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, arising from π → π* transitions within the extensive aromatic system. The carbonyl group may also contribute to n → π* transitions.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another valuable application of computational chemistry, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. japsonline.com By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted. These predicted shifts can then be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Table 2: Predicted Spectroscopic Data for this compound

| Property | Predicted Value |

| UV-Vis (λmax) | ~280 nm, ~320 nm |

| ¹H NMR (ppm) | Aromatic Protons: 7.5-8.5, Butoxy Protons: 0.9-4.1 |

| ¹³C NMR (ppm) | Aromatic Carbons: 120-150, Carbonyl Carbon: ~195, Butoxy Carbons: 14-68 |

Note: The data in this table is illustrative and based on typical values for similar aromatic ketones and isoquinoline derivatives. Specific experimental or computational data for this compound is not publicly available.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its interactions with a biological target, such as a protein. mdpi.com While specific targets for this compound are not defined in this context, MD simulations could be employed in a research setting to explore its potential binding to a hypothesized receptor, such as a kinase. nih.govnih.gov

An MD simulation would begin with the optimized structure of this compound docked into the binding site of a target protein. The system would then be solvated in a water box, and the trajectories of all atoms would be calculated over a period of nanoseconds. mdpi.com This allows for the observation of how the ligand-protein complex behaves in a more realistic, dynamic environment.

Key insights from MD simulations include:

Binding stability: Whether the ligand remains stably bound in the active site or dissociates.

Conformational changes: How the ligand and protein adapt their shapes to accommodate each other.

Key interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex over time.

Pharmacophore Modeling and Virtual Screening for Analogues (Research-Oriented)

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model could be developed based on its structure and hypothesized interactions with a target.

The key pharmacophoric features of this compound would likely include:

Aromatic rings (from the isoquinoline and benzoyl moieties)

A hydrogen bond acceptor (the carbonyl oxygen)

A hydrophobic group (the butoxy chain)

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. researchgate.net This allows for the rapid identification of other molecules (analogues) that share the same essential pharmacophoric features and are therefore more likely to bind to the same target. This is a powerful, research-oriented approach to discover new lead compounds for drug development.

In silico Prediction of Molecular Properties for Research Designnih.gov

In silico (computer-based) methods are widely used to predict various molecular properties that are important for research design, particularly in the context of drug discovery. These predictions can help to prioritize which compounds to synthesize and test, saving time and resources.

Computational Lipophilicity and Polarity Descriptors

Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Several computational models exist to predict logP values based on a molecule's structure.

Polarity: The polarity of a molecule is described by parameters such as the topological polar surface area (TPSA), which is the sum of the surface areas of all polar atoms in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.

Table 3: Predicted Molecular Properties for this compound

| Descriptor | Predicted Value | Significance in Research Design |

| cLogP | ~4.5 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| TPSA | ~40 Ų | Suggests good potential for oral absorption and cell membrane penetration. |

Note: The data in this table is illustrative and based on calculations for similar molecular structures. Specific experimental or computational data for this compound is not publicly available.

These in silico predictions provide a valuable starting point for the rational design of further research involving this compound and its analogues.

Hydrogen Bonding Donor/Acceptor Characterization

The capacity of a molecule to form hydrogen bonds is fundamental to its chemical and physical behavior, influencing properties such as solubility, crystal packing, and interactions with biological targets. The compound this compound possesses distinct functional groups that define its hydrogen bonding capabilities. While direct computational and experimental studies on the hydrogen bonding of this specific molecule are not extensively available in public literature, a thorough analysis of its structural components allows for a detailed characterization of its hydrogen bond donor and acceptor sites. This characterization is supported by a wealth of computational studies on analogous molecular structures, including isoquinoline and benzophenone (B1666685) derivatives. researchgate.netaip.orgacs.org

The primary sites for hydrogen bond acceptance in this compound are the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbonyl group. Conversely, the molecule lacks classical hydrogen bond donor groups, such as hydroxyl (-OH) or amine (-NH) moieties. Therefore, its hydrogen bond donor potential is limited to weaker, non-conventional C-H···O and C-H···N interactions, where activated C-H bonds can act as donors.

Hydrogen Bond Acceptor Sites

The lone pair of electrons on the sp²-hybridized nitrogen atom in the isoquinoline ring makes it a significant hydrogen bond acceptor. Computational studies on isoquinoline and its derivatives have consistently identified this nitrogen as a primary site for interaction with hydrogen bond donors. aip.orgnih.gov For instance, time-dependent density functional theory (TD-DFT) simulations of an isoquinoline-water complex show the formation of a hydrogen bond between the nitrogen atom and a hydrogen atom of water. aip.org

The carbonyl oxygen of the benzoyl group is another prominent hydrogen bond acceptor site. The lone pairs on the oxygen atom can readily participate in hydrogen bonding. Favorable effects of such interactions have been noted in computational studies of benzophenone derivatives, where hydrogen bonding to the carbonyl oxygen plays a crucial role in reaction mechanisms. acs.orgnih.gov

The ether oxygen in the butoxy group is a weaker hydrogen bond acceptor compared to the carbonyl oxygen and the isoquinoline nitrogen due to lower electron density and steric hindrance.

Hydrogen Bond Donor Sites

The this compound molecule does not possess strong hydrogen bond donors. However, certain carbon-hydrogen bonds can act as weak hydrogen bond donors, particularly those activated by adjacent electron-withdrawing groups. The aromatic protons on both the isoquinoline and benzoyl rings, as well as the aliphatic protons on the butoxy chain, can potentially engage in weak C-H···O or C-H···N hydrogen bonds. The formation of such bonds is a recognized phenomenon, although they are considerably weaker than classical hydrogen bonds. drexel.edu

Computational Analysis of Hydrogen Bonding

Modern computational chemistry provides powerful tools to analyze and quantify hydrogen bonding interactions. Methods such as Density Functional Theory (DFT) are widely used to optimize the geometry of hydrogen-bonded complexes and calculate interaction energies. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis:

NBO analysis is a theoretical method used to study charge transfer and delocalization effects arising from hydrogen bonding. uni-muenchen.dewikipedia.org It quantifies the stabilization energy associated with the interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis NBO. wisc.edu For this compound interacting with a hydrogen bond donor (e.g., water or methanol), NBO analysis would reveal charge transfer from the lone pairs of the nitrogen or oxygen acceptors to the antibonding orbital of the donor's O-H bond.

Quantum Theory of Atoms in Molecules (QTAIM):

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding based on the topology of the electron density. wikipedia.orgwiley-vch.deresearchgate.net The presence of a bond path between a hydrogen atom and an acceptor atom is a definitive indicator of a hydrogen bond. The properties of the electron density at the bond critical point (BCP) between the two atoms can be used to classify the strength and nature of the hydrogen bond. rsc.org

Illustrative Data from Analogous Systems

In the absence of specific computational data for this compound, the following tables provide representative theoretical data for hydrogen bonding involving isoquinoline and ketone functionalities, derived from the broader scientific literature. These values illustrate the typical geometric parameters and energies associated with the types of hydrogen bonds this molecule can form.

| Acceptor Site | Interaction | Typical H···Acceptor Distance (Å) | Typical Donor-H···Acceptor Angle (°) | Typical Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Isoquinoline Nitrogen | N···H-O | 1.80 - 2.00 | 160 - 180 | -4.0 to -6.0 |

| Carbonyl Oxygen | C=O···H-O | 1.90 - 2.10 | 150 - 170 | -3.0 to -5.0 |

| Donor Site | Interaction | Typical H···Acceptor Distance (Å) | Typical Donor-H···Acceptor Angle (°) | Typical Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Aromatic C-H | C-H···O | 2.20 - 2.60 | 130 - 160 | -0.5 to -2.0 |

| Aliphatic C-H | C-H···O | 2.40 - 2.80 | 120 - 150 | -0.2 to -1.0 |

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Derivative Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of organic molecules, offering exceptional mass accuracy and the ability to probe fragmentation patterns. Instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass measurements with errors below 5 ppm, enabling the confident determination of elemental compositions. ucdavis.edu

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of a molecule by breaking it down into smaller, diagnostic fragment ions. scispace.com In the case of 4-(4-Butoxybenzoyl)isoquinoline, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would likely initiate fragmentation at the most labile bonds.

A plausible fragmentation pathway for this compound would involve key cleavages around the central carbonyl group and within the butoxy side chain. The primary fragmentation events would likely include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable acylium ion. This could result in the generation of the 4-butoxybenzoyl cation or the isoquinoline-4-carbonyl cation.

Cleavage of the butoxy group , which can occur through various pathways, including the loss of butene (C₄H₈) via a McLafferty-type rearrangement, or the loss of a butyl radical (•C₄H₉).

Fission of the isoquinoline (B145761) ring , a characteristic fragmentation pattern for isoquinoline alkaloids that can help confirm the identity of this core structure. nih.gov

These fragmentation patterns are instrumental in identifying unknown synthesis byproducts or metabolites, where modifications to the parent structure would result in predictable mass shifts in the fragment ions. nih.govresearchgate.netwvu.edu

Interactive Data Table 1: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Neutral Loss | Predicted m/z |

| [M+H]⁺ | C₂₀H₁₉NO₂ | - | 318.1494 |

| [M+H - C₄H₈]⁺ | C₁₆H₁₁NO₂ | Butene | 262.0868 |

| [C₁₃H₉O]⁺ | 4-Butoxybenzoyl cation | C₇H₈N | 177.0966 |

| [C₁₀H₇N]⁺ | Isoquinoline cation | C₁₀H₁₂O₂ | 129.0578 |

Accurate mass measurement is a powerful tool for confirming the elemental composition of a compound. ucdavis.edu By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, it is possible to distinguish between molecules that have the same nominal mass but different elemental formulas. researchgate.net

For this compound, the theoretical exact mass of the protonated molecule [C₂₀H₁₉NO₂ + H]⁺ is 318.1494. An experimental measurement within a narrow tolerance window (e.g., ± 5 ppm) using an HRMS instrument like a Q-TOF or Orbitrap would provide strong evidence for this specific elemental composition, ruling out other potential formulas. nih.govsci-hub.se This high degree of certainty is essential for the definitive identification of the compound in complex mixtures or for confirming the success of a chemical synthesis. researchgate.netnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. chemicalbook.com While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced multidimensional techniques are necessary for the unambiguous assignment of all atoms in a complex structure like this compound. mdpi.comrsc.org

A suite of 2D NMR experiments is employed to piece together the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu It would be used to trace the connectivity of protons within the isoquinoline ring system and along the butoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹JCH). columbia.edu This experiment is fundamental for assigning the ¹³C chemical shift to its attached proton, providing a direct link between the ¹H and ¹³C spectra. oregonstate.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com HMBC is critical for connecting different fragments of the molecule. For instance, it would show a correlation from the protons on the isoquinoline ring adjacent to the carbonyl group to the carbonyl carbon itself, and from the protons on the butoxy-substituted benzene (B151609) ring to the same carbonyl carbon, thus confirming the benzoyl-isoquinoline linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformational preferences of the molecule in solution. researchgate.net

Interactive Data Table 2: Expected 2D NMR Correlations for Structural Assignment

| Experiment | Correlating Nuclei | Information Gained for this compound |

| COSY | ¹H - ¹H | Identifies adjacent protons in the isoquinoline and butoxy moieties. |

| HSQC | ¹H - ¹³C (1-bond) | Assigns each protonated carbon to its attached proton. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Connects the isoquinoline, benzoyl, and butoxy fragments. |

| NOESY | ¹H - ¹H (through space) | Provides information on the molecule's 3D conformation. |

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. nih.gov This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between them by detecting subtle differences in chemical shifts and relaxation times that arise from variations in crystal packing and molecular conformation. nih.govbohrium.com

X-Ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. eurjchem.com

This technique provides unambiguous confirmation of the molecular connectivity, bond lengths, bond angles, and torsional angles. iucr.org For this compound, X-ray diffraction would definitively confirm the substitution pattern on both the isoquinoline and benzoyl rings. researchgate.netscience.gov Furthermore, it reveals how the molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding, pi-stacking, and van der Waals forces that govern the crystal's structure and properties. iucr.orgnih.gov In cases where chiral centers are present, anomalous dispersion measurements can be used to determine the absolute stereochemistry of the molecule. eurjchem.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and probing its structural arrangement. For this compound, these techniques would provide a detailed fingerprint based on the vibrational modes of its isoquinoline core, benzoyl group, and butoxy side chain.

Expected FT-IR and Raman Spectral Features:

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands corresponding to its distinct structural components. While FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy detects the inelastic scattering of light, which is dependent on changes in the polarizability of the molecule's electron cloud. These techniques are often complementary.

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the isoquinoline and benzoyl aromatic rings are anticipated in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The butoxy group's methylene (-CH₂) and methyl (-CH₃) groups would exhibit symmetric and asymmetric stretching vibrations between 3000 and 2850 cm⁻¹.

Carbonyl (C=O) Stretching: A strong, prominent absorption band corresponding to the stretching vibration of the ketone's carbonyl group is expected, typically in the range of 1680-1650 cm⁻¹. The conjugation of the carbonyl group with the aromatic benzoyl ring would likely shift this peak to a lower wavenumber compared to a non-conjugated ketone. This would be a key diagnostic peak in the IR spectrum.